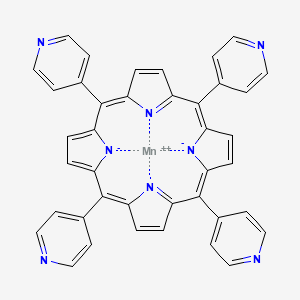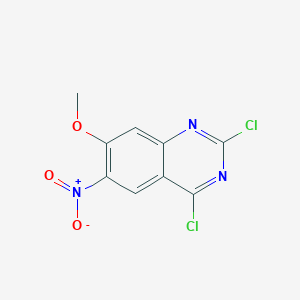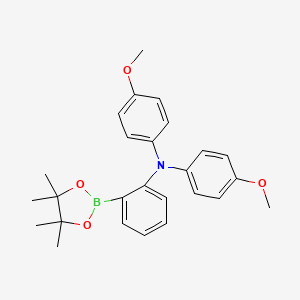
1,3,6,8-Tetrabromodibenzo-p-dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,8-Tetrabromodibenzo-p-dioxin is a halogenated organic compound belonging to the family of polybrominated dibenzo-p-dioxins (PBDDs). These compounds are structurally similar to polychlorinated dibenzo-p-dioxins (PCDDs), which are well-known for their toxicological effects. This compound is characterized by the presence of four bromine atoms attached to the dibenzo-p-dioxin skeleton. This compound is of significant interest due to its environmental persistence and potential biological effects .
Méthodes De Préparation
The synthesis of 1,3,6,8-Tetrabromodibenzo-p-dioxin typically involves the bromination of dibenzo-p-dioxin precursors. One common method is the condensation of 4,5-dibromo catechol with polybrominated 1-fluoro-2-nitrobenzenes in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at elevated temperatures (145-150°C). This reaction yields the desired tetrabrominated product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.
Analyse Des Réactions Chimiques
1,3,6,8-Tetrabromodibenzo-p-dioxin undergoes various chemical reactions, including:
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated dibenzo-p-dioxins.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include iron and manganese oxides for oxidation and various reducing agents for dehalogenation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3,6,8-Tetrabromodibenzo-p-dioxin has several scientific research applications:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of brominated dioxins.
Toxicological Research: Researchers investigate its toxicological effects to understand the mechanisms of dioxin toxicity and its impact on human health and wildlife.
Analytical Chemistry: This compound serves as a standard for developing analytical methods to detect and quantify brominated dioxins in environmental samples.
Mécanisme D'action
The toxic effects of 1,3,6,8-Tetrabromodibenzo-p-dioxin are primarily mediated through the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a cascade of molecular events, leading to the expression of various genes involved in xenobiotic metabolism, oxidative stress response, and other cellular processes. This activation can result in toxic effects such as carcinogenicity, immunotoxicity, and endocrine disruption .
Comparaison Avec Des Composés Similaires
1,3,6,8-Tetrabromodibenzo-p-dioxin is similar to other halogenated dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity, TCDD is often used as a reference compound in dioxin studies.
2,3,7,8-Tetrabromodibenzo-p-dioxin: Another brominated dioxin with similar toxicological properties.
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and biological effects compared to other dioxins.
Propriétés
Numéro CAS |
76584-71-9 |
|---|---|
Formule moléculaire |
C12H4Br4O2 |
Poids moléculaire |
499.77 g/mol |
Nom IUPAC |
1,3,6,8-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H |
Clé InChI |
FLEIILCTHUDZIV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid](/img/structure/B13652377.png)
![2-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13652384.png)


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride](/img/structure/B13652411.png)

![5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13652413.png)

![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrochloride](/img/structure/B13652418.png)


![6-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13652431.png)
![({[(2S)-1-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B13652439.png)

